ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the benzodioxole moiety, and the final coupling with the oxazole derivative. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities.
Benzodioxoles: Compounds with the benzodioxole moiety may have similar chemical reactivity and applications.
Oxazole derivatives: These compounds share the oxazole ring and may have similar synthetic routes and reactivity.
The uniqueness of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its combination of these functional groups, which may confer unique properties and applications not seen in other compounds.
Properties
Molecular Formula |
C24H23N5O9S |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
ethyl 5-[[4,7-dimethoxy-6-[(Z)-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbonyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C24H23N5O9S/c1-4-35-23(32)16-8-12(38-28-16)7-13-14(19(34-3)21-20(18(13)33-2)36-11-37-21)10-25-27-22(31)15-9-17(30)29-5-6-39-24(29)26-15/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,27,31)/b25-10- |
InChI Key |
CHULALPTJRZLDG-MRUKODCESA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC(=O)N5C=CSC5=N4 |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC(=O)N5C=CSC5=N4 |
Origin of Product |
United States |
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